molecular formula C7H5ClFNO2 B1451029 Methyl 2-chloro-5-fluoropyridine-4-carboxylate CAS No. 876919-10-7

Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Cat. No. B1451029
M. Wt: 189.57 g/mol
InChI Key: SRNIKBWSSVPZDX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoropyridine-4-carboxylate (MFC) is an organic compound which belongs to the pyridine family of compounds. It is a colorless solid with a molecular formula of C7H6ClFNO2 and a molecular weight of 184.6 g/mol. MFC is a versatile compound with a wide range of applications in the field of synthetic chemistry, biochemistry, and molecular biology. MFC has been used in the synthesis of various compounds, including drugs and pharmaceuticals, as well as in research and development of new materials and products.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis Methodologies : Methyl 2-chloro-5-fluoropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of cognition enhancer drugs, highlighting its importance in medicinal chemistry (Pesti et al., 2000). Similarly, its application in producing new building blocks for pharmaceutical research showcases its versatility and regiochemical flexibility in organic synthesis (Bobbio & Schlosser, 2001).

  • Chemoselectivity and Regioselectivity : The compound demonstrates notable chemoselectivity and regioselectivity, which are essential for creating specific molecular architectures. For example, directed lithiation studies of halopyridines, including fluorinated pyridines, have led to various disubstituted pyridines, underscoring the strategic manipulation of the molecule for targeted functionalization (Marsais et al., 1988).

Material Science and Engineering

  • Contact Lens Material Development : The derivative compounds of Methyl 2-chloro-5-fluoropyridine-4-carboxylate have been explored as additives in soft contact lens materials, aiming to improve their physical and optical properties. Such research endeavors contribute significantly to the development of high-wettability and UV-blocking hydrogel contact lenses, indicating the potential of these chemicals in enhancing consumer products (Kim & Sung, 2015).

properties

IUPAC Name

methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNIKBWSSVPZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673247
Record name Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-fluoropyridine-4-carboxylate

CAS RN

876919-10-7
Record name Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-5-fluoropyridine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 3-fluoroisonicotinate was oxidized with 3-chloroperbenzoic acid, followed by heating in the presence of phosphoryl chloride. The product was separated by silica gel column chromatography to obtain methyl 2-chloro-5-fluoroisonicotinate (EI: 189) and methyl 2-chloro-3-fluoroisonicotinate (EI: 189).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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